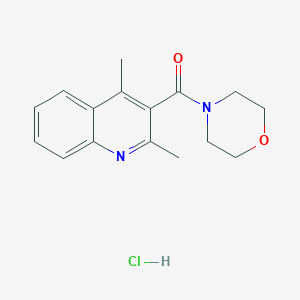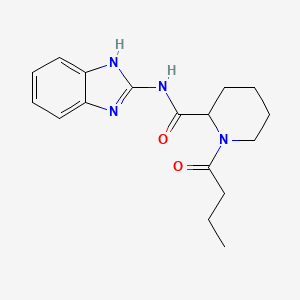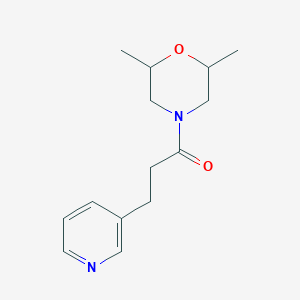![molecular formula C19H21FN6 B7565211 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine](/img/structure/B7565211.png)
1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine, also known as FPeTP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potent pharmacological properties. This compound has been extensively studied for its potential use in the treatment of various neurological disorders and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine is not fully understood. However, it is believed that 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine exerts its pharmacological effects by acting as a partial agonist at the 5-HT1A serotonin receptor and as an antagonist at the D2 dopamine receptor. This dual action of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine on the serotonin and dopamine systems may contribute to its anxiolytic, antidepressant, and antipsychotic-like effects.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has been shown to modulate various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine is its high potency and selectivity for the 5-HT1A serotonin receptor and D2 dopamine receptor. This makes 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine a valuable tool for studying the role of these receptors in various neurological disorders. Additionally, 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has a favorable pharmacokinetic profile and can be administered orally or intraperitoneally. However, one limitation of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine is its limited solubility in water, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine. One potential direction is to investigate the potential use of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine in the treatment of drug addiction and withdrawal symptoms. Another direction is to explore the neuroprotective effects of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine in animal models of neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine and to identify potential therapeutic targets for this compound.
Conclusion:
In conclusion, 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine is a novel compound that has shown promising results in preclinical studies for its potential use in the treatment of various neurological disorders. The synthesis of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine is relatively straightforward, and it has a favorable pharmacokinetic profile. 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has a dual action on the serotonin and dopamine systems and modulates various neurotransmitter systems in the brain. 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has potential use in the treatment of drug addiction, withdrawal symptoms, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine and to identify potential therapeutic targets for this compound.
Synthesis Methods
The synthesis of 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine involves the condensation reaction of 1-(2-fluorophenyl)piperazine with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-100°C. The resulting product is purified by column chromatography to obtain 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine in high yield and purity.
Scientific Research Applications
1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has been extensively studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In preclinical studies, 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has been shown to exhibit anxiolytic, antidepressant, and antipsychotic-like effects. 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, 1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-15(19-21-22-23-26(19)16-7-3-2-4-8-16)24-11-13-25(14-12-24)18-10-6-5-9-17(18)20/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQWPDUUMKFVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]urea](/img/structure/B7565129.png)

![1-(8-Chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B7565157.png)
![1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea](/img/structure/B7565159.png)
![4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7565164.png)
![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)



![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)
![3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)
![1-(2-bromophenyl)-5-oxo-N-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7565205.png)

![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)